molecular formula KO2 B12061028 Potassium dioxide, powder

Potassium dioxide, powder

Cat. No.: B12061028
M. Wt: 71.097 g/mol
InChI Key: DUPSQGGNCHNYTQ-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Identity in Scholarly Discourse

Potassium Superoxide (B77818) (KO2) as the Primary Subject

Potassium superoxide, with the chemical formula KO2, is an inorganic compound that stands as a significant subject of study in chemistry. wikipedia.org It is a yellow paramagnetic solid that is a rare example of a stable salt containing the superoxide anion (O2−). wikipedia.org The compound consists of K+ and O2− ions linked by ionic bonding. youtube.com

Key Identifiers for Potassium Superoxide (KO2)

Identifier Value
IUPAC Name potassium;molecular oxygen nih.gov
Chemical Formula KO2 wikipedia.org
CAS Number 12030-88-5 nih.gov
Molecular Weight 71.097 g/mol nih.gov
Physical Appearance Yellow to white solid nih.gov
Crystal Structure Body-centered tetragonal wikipedia.org

Interrelation with "Potassium Dioxide" Terminology

In scientific and commercial literature, potassium superoxide is frequently referred to as potassium dioxide. nih.govcymitquimica.comnoaa.gov This alternative name is a common synonym, though "potassium superoxide" is the more chemically precise term, accurately describing the presence of the superoxide anion. nih.govquora.com Other synonyms include potassium hyperoxide. cymitquimica.comcymitquimica.com The terminology can sometimes lead to confusion with other potassium oxides, such as potassium oxide (K2O) and potassium peroxide (K2O2), each of which has distinct chemical structures and properties. brainly.comtaylorandfrancis.com

Historical Trajectories in the Discovery and Early Research of Potassium Chemistry

Isolation of Elemental Potassium and its Chemical Concept Evolution

The journey to understanding potassium superoxide began with the isolation of its parent element, potassium. In 1807, Sir Humphry Davy, an English chemist, became the first to isolate elemental potassium through the electrolysis of molten caustic potash (potassium hydroxide (B78521), KOH). wikipedia.orguwaterloo.cawebelements.com This achievement was a landmark in chemistry, as potassium was the first metal to be isolated via electrolysis. webelements.comchemicool.com

Davy's work fundamentally altered the understanding of what were then considered "earths." rsc.org Before his discovery, compounds like potash were not recognized as containing a new element. wikipedia.org The name "potassium" was derived from "potash," which historically referred to the ashes of burnt wood or tree leaves used to produce potassium salts. wikipedia.orgwikipedia.org The chemical symbol for potassium, K, originates from the Neo-Latin "kalium," a term proposed by Ludwig Wilhelm Gilbert and advocated by Jöns Jacob Berzelius. wikipedia.org

Early Investigations into Higher Oxides of Potassium

Following the isolation of potassium, research into its reactivity, particularly with oxygen, began. It was observed that potassium metal reacts rapidly with atmospheric oxygen. wikipedia.org Early studies on the combustion of potassium in excess oxygen led to the formation of what are known as higher oxides. libretexts.org

Potassium superoxide is produced by burning molten potassium in an atmosphere of excess oxygen. wikipedia.orgyoutube.com This process yields the superoxide, a compound with a higher proportion of oxygen than the simple oxide (K2O) or the peroxide (K2O2). quora.comlibretexts.org The formation of these different oxides is influenced by the size of the alkali metal cation; larger cations like potassium favor the formation of the larger superoxide anion due to lattice energy considerations. libretexts.orgacs.org

Broad Academic Significance of KO2 in Contemporary Chemical Science

Potassium superoxide holds considerable importance in modern chemical research and applications, primarily due to its unique reactive properties. It serves as a powerful oxidizing agent and a source of the superoxide anion, a reactive oxygen species. wikipedia.orgunacademy.com

One of the most significant applications of KO2 is in life support systems. wikipedia.org It is used in rebreathers for firefighters and mine rescue, as well as in the life support systems of spacecraft, submarines, and spacesuits. wikipedia.orgunacademy.comchemicalbook.com This is due to its ability to both absorb carbon dioxide (CO2) and release oxygen (O2) in a reaction with moisture and CO2. wikipedia.orgacs.org

In a laboratory setting, KO2 is used as a reagent, though its applications are somewhat specialized due to its high reactivity, particularly with water. wikipedia.orgyoutube.com Research is often conducted in organic solvents using crown ethers to improve solubility. wikipedia.orgyoutube.com Studies have explored its use in synthesizing other compounds and its role in various chemical reactions. wikipedia.orgyoutube.com Furthermore, research has been conducted on its potential in air revitalization systems for long-duration space missions and in other closed environments. tdl.orgresearchgate.netresearchgate.net

Reactions of Potassium Superoxide in Life Support Systems

Reaction with Water and Carbon Dioxide Balanced Chemical Equation
Reaction with water 2KO₂ + 2H₂O → 2KOH + H₂O₂ + O₂ youtube.com
Subsequent reaction with carbon dioxide 2KOH + CO₂ → K₂CO₃ + H₂O youtube.com
Overall reaction 4KO₂ + 2CO₂ → 2K₂CO₃ + 3O₂ wikipedia.org

Properties

Molecular Formula

KO2

Molecular Weight

71.097 g/mol

InChI

InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1

InChI Key

DUPSQGGNCHNYTQ-UHFFFAOYSA-M

Canonical SMILES

[O-][O].[K+]

Origin of Product

United States

Synthetic Methodologies for Potassium Superoxide Powder

Gas-Phase and Combustion Synthesis Routes

High-temperature reactions involving elemental potassium and oxygen are foundational methods for producing potassium superoxide (B77818) powder. These techniques are suitable for large-scale commercial production and typically yield a fine, powdered product.

Atomization of Molten Potassium with Oxygen-Containing Atmospheres

A primary commercial method for producing potassium superoxide involves the direct oxidation of molten potassium. acs.org In this process, molten potassium is finely dispersed or atomized into a reaction chamber containing an atmosphere with an excess of oxygen, often purified air from which moisture and carbon dioxide have been removed. acs.orgunacademy.com The reaction is highly exothermic and proceeds rapidly.

The fundamental chemical reaction is the direct combination of potassium and oxygen: K (l) + O₂ (g) → KO₂ (s) wikipedia.orgmelscience.com

To achieve a high yield and purity of potassium superoxide, it is crucial to maintain an excess of oxygen and control the reaction temperature, typically around 230-250 °C. unacademy.com This ensures the formation of the superoxide (O₂⁻) rather than the peroxide (O₂²⁻) or the simple oxide (O²⁻). quora.com The resulting product is a finely divided, yellow powder that closely approaches the theoretical composition of KO₂. acs.org

ParameterConditionSource
Primary Reactant Molten Potassium unacademy.comwikipedia.org
Oxidizing Agent Excess Oxygen or Purified Air acs.orgunacademy.com
Temperature ~230-300 °C unacademy.com
Product Form Fine Yellow Powder acs.org
Key Factor Excess oxygen is critical for high purity

Electric Discharge Sustained in Oxygen for Higher Oxide Formation

An alternative gas-phase method involves the use of an electric discharge to facilitate the reaction between potassium and oxygen. This technique can be applied to form superoxides from alkali and alkaline-earth metals. nasa.gov In this process, solid potassium hydroxide (B78521) (KOH) is subjected to a high-frequency electric discharge within an oxygen-rich environment. researchgate.net

The electric discharge creates a plasma with highly reactive oxygen species, which then react with the potassium source. A significant advantage of using a high-frequency discharge is the absence of direct-current at the electrodes, which prevents sputtering and potential contamination of the final product, leading to high conversion efficiency. nasa.gov Research has shown that the conversion of potassium hydroxide to higher oxides, including both potassium peroxide and potassium superoxide, is strongly dependent on the particle size of the initial KOH, its position within the discharge zone, and the specific operating conditions of the discharge. researchgate.net

Electrochemical Synthesis Approaches for Superoxide Generation

Electrochemical methods, particularly those developed in the context of potassium-oxygen (K-O₂) batteries, provide a route to generate potassium superoxide under ambient conditions. xmu.edu.cn In a K-O₂ battery, potassium superoxide is formed at the cathode during the discharge cycle through the one-electron reduction of oxygen in the presence of potassium ions. google.com

The reaction at the cathode can be represented as: K⁺ + e⁻ + O₂ ⇌ KO₂ (s) xmu.edu.cn

This process is notable for its high reversibility and energy efficiency compared to other metal-air battery systems. researchgate.net Potassium is unique among the alkali metals in that KO₂ is a thermodynamically stable discharge product at room temperature. xmu.edu.cnacs.org The electrochemical growth of KO₂ on the cathode is influenced by factors such as the electrolyte composition, with strong electron-donating solvents like dimethyl sulfoxide (B87167) (DMSO) shown to stabilize the superoxide product and improve reaction kinetics. researchgate.netwikipedia.org This method allows for the controlled formation of KO₂, which precipitates on the cathode surface once its concentration exceeds the local solubility limit in the electrolyte. researchgate.net

Solution-Based Precursor Methods

Wet chemical processes provide an alternative to high-temperature combustion, allowing for the synthesis of potassium superoxide from common potassium salts through intermediate compounds.

Reaction of Potassium Hydroxide with Hydrogen Peroxide and Subsequent Dehydration

A widely used solution-based method involves the reaction of potassium hydroxide with a concentrated aqueous solution of hydrogen peroxide. google.comresearchgate.net This reaction forms an intermediate compound, potassium peroxide peroxyhydrate (K₂O₂·2H₂O₂).

The synthesis is typically carried out under a high vacuum (e.g., on the order of 5 mm Hg). google.com The initial reaction product is then carefully dehydrated in a two-step heating process. First, the material is dried at a temperature up to 50°C. Subsequently, the temperature is raised to approximately 60°C to decompose the intermediate, yielding potassium superoxide. google.com The quality and stability of the final KO₂ product are highly dependent on the dehydration step. researchgate.netresearchgate.net Various drying techniques, such as spray drying and drum drying, have been employed to generate the final powder from the precursor solution. researchgate.net

StepReactants/IntermediatesConditionsProductSource
1. Reaction Granular KOH + Conc. H₂O₂ solutionHigh vacuum (~5 mm Hg), Temp < 50°CK₂O₂·2H₂O₂ google.com
2. Drying K₂O₂·2H₂O₂Temperature up to 50°CDried Intermediate google.com
3. Dehydration Dried IntermediateTemperature > 50°C (e.g., 60°C)KO₂ Powder google.com

Reaction of Potassium Hydroxide with Oxygen under Controlled Conditions

While the direct reaction of potassium hydroxide with gaseous oxygen at standard conditions is not a typical production method, the conversion can be achieved under specific, controlled environments such as an electric discharge. quora.com As detailed in section 2.1.2, subjecting potassium hydroxide particles to an oxygen plasma allows for the formation of higher oxides, including potassium superoxide. researchgate.net The "controlled conditions" in this context refer to the parameters of the electric discharge, such as frequency, power, and pressure, as well as the physical characteristics of the KOH reactant. The process does not proceed simply by mixing KOH and O₂ under ambient or moderately elevated temperatures and pressures. quora.com

Particle Engineering and Morphology Control in KO2 Synthesis

The synthesis of potassium superoxide (KO2) powder for applications such as chemical air revitalization requires precise control over particle characteristics like size, shape, and crystallinity. researchgate.net These properties significantly influence the compound's reactivity, stability, and handling. Advanced dehydration and particle formation techniques are employed to engineer KO2 particles with desired morphologies. Among the most notable methods are electrohydrodynamic (EHD) processes, spray drying, and drum drying, which are used to solidify the material from precursor solutions, typically involving the interaction of potassium hydroxide and hydrogen peroxide. researchgate.net

Electrohydrodynamic (EHD) methods represent a novel, non-thermal approach to particle preparation. researchgate.net This technique utilizes a high-voltage electric field to atomize a liquid precursor into fine droplets, which then dry to form solid particles. nih.govmdpi.com The EHD setup for KO2 synthesis typically consists of a high-voltage power source connected to a needle-like electrode, which is mounted above a grounded metallic plate where the intermediate solution, such as potassium peroxide peroxohydrate (K2O2·2H2O2), is placed. researchgate.net

Research indicates that the EHD method produces potassium superoxide particles with a high degree of uniformity and crystallinity. researchgate.netresearchgate.net Field emission scanning electron microscopy (FESEM) reveals that EHD-synthesized particles have a distinct and regular morphology compared to those produced by other techniques. researchgate.net Furthermore, X-ray diffraction (XRD) analysis confirms that particles obtained through EHD crystallize in the expected tetragonal form and exhibit a higher degree of crystallinity. researchgate.netresearchgate.net

A key advantage of the EHD method is the enhanced stability of the resulting KO2 powder. researchgate.net Studies employing accelerated aging techniques have shown that EHD-prepared KO2 particles possess the highest stability and longest shelf-life among samples prepared by EHD, spray drying, and drum drying. researchgate.net Statistical analysis has been used to optimize EHD synthesis parameters, revealing that factors like applied voltage and electrode gap significantly influence the final product's properties, such as moisture reduction and active oxygen content. researchgate.net For instance, optimal conditions of 10 kV voltage and a 1.2 cm electrode gap over 90 minutes have been shown to yield a nanocomposite with significantly reduced moisture and an active oxygen content of 25% (w/w). researchgate.net

Table 1: Comparison of KO2 Particle Characteristics by Synthesis Method

Synthesis Method Morphology Crystallinity Stability / Shelf-Life
Electrohydrodynamic (EHD) Most Uniform Highest Degree Highest
Spray Drying (SDS) Less Uniform than EHD Tetragonal Form Lower than EHD
Drum Drying (DDS) Less Uniform than EHD Tetragonal Form Lower than EHD

Data sourced from comparative studies on KO2 particle preparation. researchgate.net

Spray drying and drum drying are more conventional thermal techniques used for producing potassium superoxide powder from a liquid feed. researchgate.netresearchgate.net

Spray Drying: This process involves atomizing a precursor solution or suspension into fine droplets inside a chamber with a hot drying gas. youtube.com The rapid evaporation of the solvent results in the formation of solid KO2 particles, which are then collected, often using a cyclone separator. researchgate.netyoutube.com While effective, spray drying tends to produce particles that are less uniform in morphology and have a lower degree of crystallinity compared to those from the EHD method. researchgate.net

Drum Drying: In this method, a thin film of the precursor solution is applied to the surface of a heated rotating drum. The heat from the drum evaporates the water, leaving a dried solid sheet of potassium superoxide that is then scraped off and milled into a powder. researchgate.net Similar to spray drying, particles obtained via drum drying also exhibit a tetragonal crystalline form but are generally less uniform and possess lower stability than EHD-synthesized particles. researchgate.net

Comparative analyses show a clear hierarchy in product quality among the three methods. researchgate.net While all techniques successfully produce tetragonal KO2, the EHD method excels in controlling particle morphology to achieve superior uniformity, crystallinity, and chemical stability. researchgate.netresearchgate.net

Table 2: Research Findings on Synthesis Parameters and Product Quality

Parameter / Finding EHD Method Spray Drying Drum Drying
Particle Uniformity High Moderate Low to Moderate
Crystallinity Highest High High
Active Oxygen Content Optimized to 25% (w/w) Variable Variable
Moisture Reduction High (e.g., 0.341) Variable Variable
Process Type Non-thermal Thermal Thermal

This table synthesizes data from studies on KO2 synthesis and particle engineering. researchgate.netresearchgate.net

Fundamental Chemical Reactivity and Reaction Mechanisms of Potassium Superoxide

Reactivity with Atmospheric Constituents

Potassium superoxide's utility in life support systems stems from its ability to react with constituents of exhaled air, namely carbon dioxide and water vapor, to regenerate oxygen. unacademy.combritannica.com

Potassium superoxide (B77818) reacts directly with carbon dioxide to produce potassium carbonate and oxygen. wikipedia.orgvaia.com This reaction is a key feature in its application for air revitalization. unacademy.com The primary reaction is:

4KO₂ + 2CO₂ → 2K₂CO₃ + 3O₂ wikipedia.orgpearson.com

In the presence of water vapor, a subsequent reaction can occur, leading to the formation of potassium bicarbonate:

4KO₂ + 4CO₂ + 2H₂O → 4KHCO₃ + 3O₂ wikipedia.org

Theoretically, one kilogram of potassium superoxide can absorb 0.310 kg of carbon dioxide while releasing 0.338 kg of oxygen. wikipedia.org

Table 1: Stoichiometry of Potassium Superoxide Reactions with Carbon Dioxide

Reactants Products Molar Ratio (KO₂:CO₂:O₂)
4KO₂ + 2CO₂ 2K₂CO₃ + 3O₂ 4:2:3
4KO₂ + 4CO₂ + 2H₂O 4KHCO₃ + 3O₂ 4:4:3

Potassium superoxide reacts with water vapor in the air to produce potassium hydroxide (B78521), oxygen, and hydrogen peroxide. wikipedia.orgtdl.org This reaction is highly exothermic. The initial reaction with water can be represented as:

2KO₂ + 2H₂O → 2KOH + H₂O₂ + O₂ wikipedia.orgvaia.com

A subsequent disproportionation reaction can also occur:

4KO₂ + 2H₂O → 4KOH + 3O₂ wikipedia.org

The potassium hydroxide produced in these reactions is then available to react with carbon dioxide, further contributing to CO₂ scrubbing. tdl.org

The reactions of potassium superoxide are influenced by the relative availability of water vapor and carbon dioxide. tdl.org When the ratio of water vapor to carbon dioxide is high, competing hydrating reactions are more likely to occur. tdl.orgresearchgate.net These can lead to the formation of hydrated potassium hydroxide and other hydrated species, which can cause the solid potassium superoxide to swell and deliquesce, potentially impeding gas flow in packed beds. tdl.orgresearchgate.net

Superoxide Anion (O₂•⁻) Chemistry and its Role in Chemical Transformations

The superoxide anion is a free radical, meaning it has an unpaired electron, which makes it highly reactive. csic.es

Potassium superoxide serves as a convenient source of the superoxide anion (O₂•⁻) in both chemical and biological studies. nih.govnih.govscielo.br This property allows researchers to investigate the effects of superoxide in various systems. nih.govresearchgate.net For instance, it has been used to induce inflammatory and nociceptive responses in animal models to study the roles of reactive oxygen species in pain and inflammation. nih.govnih.govresearchgate.net In organic chemistry, KO₂ is often used in nonpolar solvents with the aid of crown ethers to enhance its solubility, allowing for the study of superoxide-mediated reactions. wikipedia.org

The superoxide anion can participate in several types of reactions, including nucleophilic substitution, proton/hydrogen abstraction, and electron transfer. researchgate.net Its reactivity is dependent on the substrate it interacts with. wikipedia.org

In some organic reactions, the combination of potassium superoxide and tetraethylammonium (B1195904) bromide is used to generate the superoxide radical anion in situ to promote specific chemical transformations. researchgate.net The superoxide anion is a precursor to other more potent reactive oxygen species, such as the hydroxyl radical. nih.gov

Computational studies have explored the mechanisms of superoxide-induced decomposition of organic carbonates, which are relevant to battery technology. These studies suggest that the superoxide ion can attack the ethereal carbon atom of the carbonate molecule, leading to its decomposition. researchgate.net In biological systems, the superoxide anion is involved in complex signaling pathways and is a key component of the innate immune response. csic.es It can react with other molecules like nitric oxide to form peroxynitrite, a potent oxidizing and nitrating agent. nih.gov

Stability and Degradation Pathways of Solid KO₂ Systems

Potassium superoxide (KO₂), a yellow paramagnetic solid, is a potent oxidizing agent and a stable salt of the superoxide anion. wikipedia.org Its stability and degradation are critical considerations, particularly in applications such as life support systems in spacecraft and submarines, and in the development of K-O₂ batteries. wikipedia.orgtdl.orgnih.gov The degradation of solid KO₂ is primarily driven by its reactivity with atmospheric components, particularly water and carbon dioxide. cymitquimica.comcia.gov

Factors Influencing Long-Term Stability in Controlled Environments

The long-term stability of solid potassium superoxide is contingent upon strict control of its storage environment. Several key factors can influence its integrity over time, primarily moisture, carbon dioxide, and temperature.

Humidity: Potassium superoxide is highly hygroscopic, readily absorbing moisture from the air. cymitquimica.com This is the principal factor initiating its decomposition. The reaction with water vapor (H₂O) leads to the formation of potassium hydroxide (KOH) and oxygen (O₂). tdl.orgosti.gov Even trace amounts of moisture can trigger this degradation pathway, making the maintenance of a dry, inert atmosphere paramount for long-term storage. gatech.edu In controlled systems like K-O₂ batteries, the presence of water can lead to parasitic reactions and the formation of non-titratable side products, reducing the system's efficiency. researchgate.net

Carbon Dioxide (CO₂): The presence of carbon dioxide, especially in conjunction with water vapor, significantly impacts KO₂ stability. The initial reaction with moisture produces potassium hydroxide, which subsequently reacts with CO₂ to form potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃). wikipedia.orgdtic.milacs.org If CO₂ is supplied at a much higher rate than water vapor, the produced potassium hydroxide is immediately consumed, which can lead to the formation of carbonate and bicarbonate layers on the outer surface of the KO₂ pellets. tdl.org These layers can passivate the unreacted KO₂, shielding it from moisture and CO₂ and thus halting the desired reactions in applications like air revitalization systems. tdl.org Conversely, for stable performance in such systems, a proper ratio of water to CO₂ is necessary. tdl.org

Temperature: While solid KO₂ is thermodynamically stable at room temperature, elevated temperatures can induce decomposition. acs.orgwikipedia.org The thermal decomposition process begins at temperatures as low as 145°C and completes at around 660°C, ultimately yielding potassium oxide (K₂O) and oxygen. ec21.com In the context of its reactions with water and CO₂, the process is exothermic, generating heat that can further accelerate decomposition if not properly managed. Prolonged exposure to heat can lead to vigorous decomposition and potential rupturing of containers. nih.gov

Storage Atmosphere: To ensure maximum stability and prevent degradation, potassium superoxide powder should be stored in tightly sealed containers under a dry, inert atmosphere, such as dry nitrogen. This minimizes contact with atmospheric moisture and carbon dioxide, which are the primary drivers of its decomposition. cymitquimica.com

Irreversible Decomposition and Byproduct Formation

The decomposition of potassium superoxide is an irreversible process that leads to the formation of various byproducts. The primary degradation pathways involve reactions with water and carbon dioxide, as well as thermal decomposition.

The initial and most significant reaction is with water, which can proceed through disproportionation to yield potassium hydroxide, oxygen, and in some pathways, hydrogen peroxide (H₂O₂). wikipedia.orgvedantu.com

Reaction with Water:

4 KO₂ + 2 H₂O → 4 KOH + 3 O₂ wikipedia.org

2 KO₂ + 2 H₂O → 2 KOH + H₂O₂ + O₂ wikipedia.org

The potassium hydroxide formed is a stable but corrosive byproduct. acs.org

Reaction with Carbon Dioxide: In the presence of both water and carbon dioxide, a multi-step reaction occurs. The potassium hydroxide generated from the reaction with water readily reacts with carbon dioxide. This acid-base reaction is a key part of how KO₂ acts as a CO₂ scrubber. wikipedia.org

First, KO₂ reacts with water: 4 KO₂ + 2 H₂O → 4 KOH + 3 O₂ wikipedia.org

Then, the resulting potassium hydroxide reacts with carbon dioxide:

2 KOH + CO₂ → K₂CO₃ + H₂O dtic.mil

KOH + CO₂ → KHCO₃ dtic.mil

4 KO₂ + 2 CO₂ → 2 K₂CO₃ + 3 O₂ wikipedia.org

4 KO₂ + 4 CO₂ + 2 H₂O → 4 KHCO₃ + 3 O₂ wikipedia.org

The primary solid byproducts of this degradation pathway are potassium carbonate and potassium bicarbonate. dtic.milacs.org The formation of these carbonate layers can ultimately passivate the KO₂ surface. tdl.org

Thermal Decomposition: When subjected to heat in the absence of other reactants, solid potassium superoxide decomposes. This process also occurs in stages, with different potassium oxides being formed at various temperatures. The ultimate products at high temperatures are potassium oxide and oxygen. ec21.comstackexchange.com

2 KO₂(s) → K₂O₂(s) + O₂(g)

K₂O₂(s) → K₂O(s) + ½ O₂(g)

2 KO₂(s) → K₂O(s) + ³/₂ O₂(g)

This decomposition pathway is distinct from the reactivity-driven degradation that occurs at ambient temperatures in the presence of water and CO₂.

Decomposition Reactions of Potassium Superoxide

The following table summarizes the key irreversible decomposition reactions of potassium superoxide (KO₂) and the resulting byproducts.

Reactant(s)Reaction EquationByproductsConditions
Water (H₂O)4 KO₂ + 2 H₂O → 4 KOH + 3 O₂Potassium hydroxide (KOH), Oxygen (O₂)Presence of moisture wikipedia.org
Water (H₂O)2 KO₂ + 2 H₂O → 2 KOH + H₂O₂ + O₂Potassium hydroxide (KOH), Hydrogen peroxide (H₂O₂), Oxygen (O₂)Presence of moisture wikipedia.org
Carbon Dioxide (CO₂)4 KO₂ + 2 CO₂ → 2 K₂CO₃ + 3 O₂Potassium carbonate (K₂CO₃), Oxygen (O₂)Reaction with CO₂ wikipedia.org
Water (H₂O) & Carbon Dioxide (CO₂)4 KO₂ + 4 CO₂ + 2 H₂O → 4 KHCO₃ + 3 O₂Potassium bicarbonate (KHCO₃), Oxygen (O₂)Presence of moisture and CO₂ wikipedia.org
Heat (Thermal)2 KO₂(s) → K₂O(s) + ³/₂ O₂(g)Potassium oxide (K₂O), Oxygen (O₂)High temperatures (starts at 145°C) ec21.com

Applications of Potassium Superoxide in Advanced Engineered Systems

Atmospheric Revitalization and Life Support Systems

Potassium superoxide (B77818) is a cornerstone of chemical oxygen generators and air revitalization systems, particularly in environments where a breathable atmosphere must be maintained without resupply from an external source. wikipedia.orgunacademy.com Its utility spans from early spacecraft and submarines to modern self-contained self-rescuer devices for mine safety. wikipedia.orgtdl.org The fundamental principle of these systems lies in the reaction of potassium superoxide with moisture and carbon dioxide from exhaled breath to produce oxygen. unacademy.comtdl.org

Design Principles for Oxygen Provision and Carbon Dioxide Removal

The core of potassium superoxide-based life support systems is a set of chemical reactions that simultaneously generate oxygen and remove carbon dioxide. The process is initiated by the reaction of potassium superoxide with water vapor (H₂O) present in the exhaled air, producing potassium hydroxide (B78521) (KOH) and oxygen (O₂). tdl.org The potassium hydroxide then reacts with carbon dioxide (CO₂) to form potassium carbonate (K₂CO₃) and water, or potassium bicarbonate (KHCO₃) in the presence of additional CO₂ and H₂O. wikipedia.org

The primary chemical equations governing these processes are:

Oxygen Generation: 4KO₂(s) + 2H₂O(g) → 4KOH(s) + 3O₂(g)

Carbon Dioxide Removal: 2KOH(s) + CO₂(g) → K₂CO₃(s) + H₂O(g)

Bicarbonate Formation: 4KO₂(s) + 4CO₂(g) + 2H₂O(g) → 4KHCO₃(s) + 3O₂(g) wikipedia.org

A key design consideration is the respiratory quotient (RQ), the ratio of CO₂ produced to O₂ consumed. For humans, this value is typically between 0.8 and 1.0. Potassium superoxide systems have a theoretical RQ of approximately 0.67, meaning they naturally produce more oxygen than is needed to scrub the corresponding amount of carbon dioxide. tdl.org This necessitates careful system design to balance gas concentrations, often involving the use of supplemental CO₂ scrubbers. tdl.org

The design of these systems often employs a passive approach where the metabolic waste products of the user—moisture and carbon dioxide—trigger the chemical reactions, making the system self-regulating. tdl.org This simplicity and reliability are crucial for life-critical applications in confined spaces such as spacecraft, submarines, and mine rescue shelters. tdl.orgtdl.org

Integration with Supplemental Chemical Agents (e.g., Lithium Hydroxide, Silica (B1680970) Gel)

To overcome the inherent limitations of potassium superoxide and to fine-tune the performance of air revitalization systems, supplemental chemical agents are often integrated into the packed bed design. tdl.org The most common of these are lithium hydroxide (LiOH) for enhanced carbon dioxide removal and silica gel (SiO₂) for humidity control. tdl.orgtdl.org

Silica Gel (SiO₂): The reaction rate of potassium superoxide is highly dependent on the humidity of the incoming air. tdl.org Excess moisture can lead to a rapid, uncontrolled reaction and the formation of the aforementioned passivating layer on the granules. tdl.org Conversely, insufficient moisture can slow down the reaction, reducing the oxygen output. Silica gel is used as a humidity buffer to regulate the amount of water vapor reaching the potassium superoxide bed. tdl.org By placing a layer of silica gel upstream of the KO₂ bed, excess humidity can be absorbed, protecting the superoxide from over-activation. tdl.org The silica gel can also release moisture if the incoming air is too dry, ensuring a consistent reaction rate. tdl.org

The strategic layering of potassium superoxide, lithium hydroxide, and silica gel in an asymmetrically packed bed allows for a "scheduling" of the chemical activities. tdl.org For instance, upstream layers of silica gel and lithium hydroxide can delay the activation of the potassium superoxide, extending the operational life of the system. tdl.org Downstream layers can provide supplemental scrubbing as the performance of the primary KO₂ bed degrades over time. tdl.org This integrated approach enables the development of reliable and volumetrically efficient air revitalization systems for missions with durations of up to 10 days. tdl.orgtdl.org

Electrochemical Energy Conversion and Storage Devices

Beyond its role in life support, potassium superoxide is gaining significant attention in the field of electrochemical energy storage, particularly in the development of next-generation metal-oxygen batteries.

Potassium-Oxygen (K-O₂) Battery Chemistry and Performance

Potassium-oxygen (K-O₂) batteries have emerged as a promising alternative to their lithium-oxygen (Li-O₂) counterparts due to their significantly lower overpotentials and potentially higher energy efficiency. xmu.edu.cnacs.org The fundamental chemistry of a K-O₂ battery revolves around the formation and decomposition of potassium superoxide at the cathode during discharge and charge cycles, respectively. xmu.edu.cn

The key electrochemical reaction at the cathode is a facile one-electron redox process:

Discharge: K⁺ + O₂ + e⁻ → KO₂(s) Charge: KO₂(s) → K⁺ + O₂ + e⁻

A major advantage of the K-O₂ system is that potassium superoxide is a thermodynamically stable discharge product at room temperature. xmu.edu.cnacs.org This is in contrast to Li-O₂ and sodium-oxygen (Na-O₂) batteries, where the superoxide species are less stable and can undergo disproportionation reactions, leading to lower reversibility. xmu.edu.cn The stability of KO₂ allows for a highly reversible cathode reaction over long-term cycling. xmu.edu.cn

K-O₂ batteries exhibit a remarkably low charge/discharge potential gap, which is a measure of the energy lost during a charge-discharge cycle. xmu.edu.cn This low overpotential is achieved without the need for catalysts, which are often required to facilitate the sluggish kinetics in Li-O₂ batteries. xmu.edu.cn The performance of K-O₂ batteries is closely linked to the nucleation and growth of the KO₂ crystals on the cathode surface. xmu.edu.cn Strategies to improve rate performance and capacity include increasing the surface area of the cathode and reducing the oxygen diffusion pathway. xmu.edu.cnacs.org

Recent advancements have demonstrated the feasibility of K-air batteries that operate using dry ambient air instead of pure oxygen. nih.gov These batteries have shown impressive cyclability, delivering over 100 cycles with low overpotentials and high coulombic efficiencies. nih.gov

ParameterValueReference
Theoretical Specific Energy~935 Wh/kg amazonaws.com
Discharge ProductPotassium Superoxide (KO₂) xmu.edu.cn
Redox ProcessO₂/O₂⁻ (one-electron) xmu.edu.cn
OverpotentialLow xmu.edu.cn
Catalyst RequirementNot essential xmu.edu.cn

Role as a Phase-Transfer Mediator in Metal-Oxygen Batteries (e.g., Na-O₂)

The unique properties of potassium superoxide also lend themselves to enhancing the performance of other metal-oxygen battery chemistries, such as sodium-oxygen (Na-O₂) batteries. In Na-O₂ batteries, the discharge product is sodium superoxide (NaO₂), which has limited solubility in the electrolyte. acs.org This leads to a "surface-confined" reaction mechanism, where the NaO₂ forms a passivating layer on the cathode, limiting the battery's capacity. acs.org

To overcome this, a "solution-mediated" mechanism is desired, where the superoxide species can dissolve and precipitate away from the immediate electrode surface. This is where potassium superoxide can play a crucial role as a phase-transfer mediator. acs.org By introducing a potassium salt into the Na-O₂ battery electrolyte, electrochemically generated potassium superoxide can act as a soluble carrier for the superoxide anion. acs.org

The proposed mechanism involves the following steps:

During discharge, oxygen is reduced at the cathode to form superoxide anions (O₂⁻).

These superoxide anions react with potassium ions (K⁺) in the electrolyte to form soluble potassium superoxide (KO₂).

The soluble KO₂ can then diffuse away from the electrode surface into the bulk electrolyte.

In the electrolyte, a chemical exchange occurs where the more stable sodium superoxide (NaO₂) precipitates out of solution, releasing the potassium ions back into the electrolyte.

Design Considerations for Anode and Cathode Stability in KO2-based Systems

Potassium superoxide (KO2) is the central compound in potassium-air (K-O2) batteries, a promising class of metal-air electrochemical energy storage systems. atomfair.com The functionality of these batteries is predicated on the reversible formation and decomposition of KO2 at the cathode. atomfair.com This single-electron transfer process distinguishes K-O2 batteries from other metal-air systems and presents unique design considerations for ensuring the stability of both the anode and cathode. atomfair.com

Anode Stability:

To mitigate these issues, a primary design consideration is the formation of a stable solid electrolyte interphase (SEI) on the surface of the potassium anode. acs.orgxmu.edu.cn The composition of the electrolyte plays a crucial role in the properties of the SEI. Tuning the electrolyte can help to prevent its decomposition and reduce the detrimental effects of oxygen crossover, thereby enhancing the stability of the anode. acs.orgnih.gov Research has also explored potential substitutes for a pure potassium metal anode, such as K3Sb alloy and liquid Na-K alloy, to improve stability. xmu.edu.cn

Cathode Stability:

The cathode in a K-O2 battery is where the electrochemical reaction involving oxygen and potassium ions takes place, leading to the formation of potassium superoxide as the discharge product. atomfair.com The stability and efficiency of the cathode are largely dependent on the management of KO2 nucleation, growth, and decomposition. acs.orgnih.gov

A significant advantage of K-O2 batteries is the thermodynamic stability of potassium superoxide at room temperature. acs.orgxmu.edu.cn This stability allows for more reversible cathode reactions over long-term cycling compared to Li-O2 and Na-O2 batteries, where the superoxide species can undergo disproportionation. acs.orgnih.gov The single-phase nature of KO2 formation also minimizes side reactions, which can enhance the cycle life. atomfair.com

Key design strategies for the cathode focus on:

Improving Rate Performance and Capacity: Increasing the surface area of the cathode and reducing the oxygen diffusion pathway are critical for enhancing the rate performance and capacity of the battery. acs.orgnih.gov

Managing KO2 Growth: The electrochemical growth of KO2 on the cathode needs to be controlled to prevent pore clogging and ensure that oxygen can continue to reach the reaction sites. atomfair.comacs.org

Catalyst Integration: While the O2/KO2 redox process can proceed without a catalyst, research has shown that the integration of catalysts, such as RuO2, can facilitate a reversible superoxide-peroxide conversion, potentially increasing the reversible capacity. oup.com

Table 1: Comparison of Alkali Metal-Air Battery Chemistries

FeatureLi-O2 BatteryNa-O2 BatteryK-O2 Battery
Primary Discharge Product Lithium Peroxide (Li2O2)Sodium Superoxide (NaO2) or Sodium Peroxide (Na2O2)Potassium Superoxide (KO2)
Electron Transfer Process 2-electron1-electron (NaO2) or 2-electron (Na2O2)1-electron
Discharge Product Stability Li2O2 is insulating and prone to parasitic reactions. atomfair.comNaO2 is moderately soluble and can disproportionate. atomfair.comrsc.orgKO2 is thermodynamically stable and has good electronic conductivity. atomfair.comrsc.org
Reversibility Hindered by sluggish kinetics and reliance on catalysts. acs.orgxmu.edu.cnIntrinsic rechargeability due to reversible NaO2 decomposition. wikipedia.orgHighly reversible due to stable KO2 formation. acs.orgnih.gov
Key Challenges Low energy efficiency, sluggish kinetics, superoxide instability. acs.orgacs.orgElectrolyte compatibility, potential for peroxide formation. atomfair.comElectrolyte compatibility, potassium metal reactivity. atomfair.comacs.org

Material Science Applications

Potassium superoxide is a key chemical compound used in self-contained breathing apparatus and life support systems for environments such as spacecraft, submarines, and in mine rescue operations. unacademy.comtaylorandfrancis.com Its primary function is to generate oxygen and remove carbon dioxide and water vapor from the air. unacademy.com In advanced engineered systems, the integration of KO2 necessitates sophisticated design, often involving electronic components for monitoring and control, to ensure reliable and safe operation.

The core of these systems is the chemical reaction of KO2 with water vapor and carbon dioxide present in exhaled breath. taylorandfrancis.com These reactions produce oxygen and potassium carbonate.

Table 2: Key Reactions of Potassium Superoxide in Oxygen Generation Systems

ReactionDescription
4 KO2 + 2 H2O → 4 KOH + 3 O2Reaction with water vapor to produce oxygen and potassium hydroxide.
2 KOH + CO2 → K2CO3 + H2OAbsorption of carbon dioxide by the potassium hydroxide produced.
4 KO2 + 2 CO2 → 2 K2CO3 + 3 O2The overall reaction showing both CO2 absorption and O2 generation.

Advanced oxygen generation systems are designed to control these reactions to match the metabolic needs of the user. This involves several design considerations where electronic components are implicitly necessary:

Controlled Reaction Rate: The rate of oxygen production from KO2 is dependent on the temperature and the concentration of water vapor and carbon dioxide. researchgate.net Advanced systems may use packed beds with layered configurations of KO2 and other chemicals, such as lithium hydroxide, to maintain a constant output of oxygen. tdl.org Electronic sensors for humidity, CO2, and O2 levels would be required to monitor the environment and control the flow of air through the KO2 bed to regulate the reaction.

Enhanced Safety and Efficiency: The reaction of KO2 with liquid water can be vigorous, posing a safety risk. tdl.org System design must prevent contact with liquid water. Furthermore, to initiate oxygen production quickly, especially at the start of use, pellets of KO2 may be designed with a higher concentration of catalyst material on their surface. google.com Electronic monitoring can ensure that the system operates within safe temperature and pressure limits.

System Integration: In applications like spacecraft life support systems, the oxygen generator is part of a larger environmental control and life support system (ECLSS). tdl.org The performance of the KO2-based system must be continuously monitored and controlled electronically to integrate with other life support functions.

While potassium superoxide itself is not an electronic component, its integration into advanced, reliable oxygen generation systems is dependent on electronic monitoring and control systems to manage its chemical reactivity and ensure a steady and safe supply of breathable air.

Potassium Superoxide and Potassium Oxide Compounds in Catalysis

General Principles of Alkali Metal Promotion in Heterogeneous Catalysis

Alkali metals are widely recognized as effective promoters in heterogeneous catalysis, capable of enhancing both catalytic activity and selectivity for desired products. researchgate.netpolimi.it Among the alkali metals, potassium is frequently employed due to its pronounced promotional effects.

The addition of potassium to a catalyst system can dramatically alter its activity and the distribution of reaction products. researchgate.net In the dehydrogenation of ethylbenzene (B125841) to styrene, for instance, the addition of potassium oxide to an iron oxide catalyst was found to increase the catalyst's activity by a factor of four to ten under specific conditions. mdpi.com This enhancement is often linked to changes in the electronic structure of the catalyst's active sites.

Potassium's promotional effect is also evident in oxidation reactions. For CO oxidation on Pt/Al₂O₃ catalysts, potassium promotion leads to a significant increase in turnover frequency rates. mdpi.com The promotional effect of different alkali metals on CO oxidation often follows the trend K > Na > Rb > Cs > Li. mdpi.com In Fischer-Tropsch synthesis, potassium is known to shift selectivity towards the formation of more valuable, heavier alkanes and olefins over iron-based catalysts. mdpi.com This is attributed to potassium's ability to increase the dissociative adsorption of CO while suppressing the dissociative adsorption of H₂, which leads to lower hydrogenation rates and favors the growth of longer hydrocarbon chains. mdpi.com

Similarly, in CO₂ hydrogenation, potassium promoters on iron-based catalysts suppress the formation of methane (B114726) (CH₄) and shift the product distribution towards longer-chain hydrocarbons, particularly olefins. rsc.org For example, increasing the potassium content from 1 wt% to 5 wt% on an FeOₓ precursor increased the selectivity towards C₂-C₄ olefins from 2% to 27%. rsc.org

Table 1: Effect of Alkali Promoters on Catalyst Performance in Various Reactions

ReactionCatalyst SystemPromoterKey FindingsReference
Ethylbenzene DehydrogenationIron OxideK₂OIncreased catalyst activity by 4 to 10 times. mdpi.com
Fischer-Tropsch SynthesisFe-basedKShifts selectivity towards heavier alkanes and olefins; decreases methane selectivity. mdpi.com
CO₂ HydrogenationFeOₓKIncreased C₂-C₄ olefin selectivity from 2% (1 wt% K) to 27% (5 wt% K). rsc.org
Aniline HydrogenationCo-basedK₂CO₃, Cs₂CO₃Catalysts showed practically no catalytic activity. icm.edu.pl

Potassium promoters exert a significant influence on the surface chemistry of catalysts, particularly by modifying surface basicity and the nature of active sites. The addition of alkali metals like potassium to catalyst supports such as alumina (B75360) (Al₂O₃) or zirconia (ZrO₂) increases the surface basicity. mdpi.commdpi.com This increased basicity can neutralize residual acid sites on the support, thereby suppressing undesirable side reactions like cracking and isomerization in processes such as propane (B168953) dehydrogenation. ijcce.ac.ir

On potassium-promoted molybdenum carbide catalysts used in Fischer-Tropsch synthesis, the promoter was found to increase the concentration of both weak and strong basic sites. acs.org This modification of surface basicity is crucial as it can facilitate the formation of key active phases. For instance, in CO₂ hydrogenation over iron-based catalysts, the K promoter enhances catalyst basicity, which in turn facilitates the formation of χ-Fe₅C₂, the key active phase for the reaction. researchgate.net

Furthermore, potassium can act as an electronic promoter. By donating electron density to the active metal, it can alter the adsorption energies of reactants and intermediates. mdpi.com This electronic effect can increase the repulsion between H₂ and the catalyst surface, suppressing hydrogen adsorption and leading to lower hydrogenation rates, which favors the formation of long-chain hydrocarbons and olefins. mdpi.com Theoretical studies have shown that potassium deposition can reduce the surface work function, leading to strong electron polarization on the catalyst surface, which enhances the activation of molecules like CO₂. polimi.it However, in some systems, such as ammonia (B1221849) synthesis over cobalt catalysts, potassium doping has been found to be detrimental, leading to a decrease in surface basicity and a loss of active sites due to coverage of the cobalt surface by potassium species. rsc.org

Catalysis in Carbon Dioxide Conversion and Hydrogenation

The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for mitigating greenhouse gas emissions. Potassium-promoted catalysts have demonstrated significant potential in this field, particularly in the hydrogenation of CO₂ to hydrocarbons and methanol (B129727).

In the hydrogenation of CO₂ to hydrocarbons, a process often referred to as CO₂-Fischer-Tropsch synthesis (FTS), potassium is a key promoter for iron-based catalysts. It significantly enhances the production of C₂+ hydrocarbons, especially valuable olefins like ethylene (B1197577) and propylene. mdpi.com The presence of potassium on Fe-based catalysts promotes C-C coupling and suppresses the formation of methane. mdpi.com

Table 2: Catalytic Performance of K-Promoted Catalysts in CO₂ Hydrogenation to Hydrocarbons

Catalyst SystemPromoterCO₂ Conversion (%)Product Selectivity (in Hydrocarbons)Reference
FeCoCuAlK-Na52.8789.70 mol% (C₂+) mdpi.com
Fe/CCarbonaceous K>32~75% (Olefins) acs.org
Fe-basedK (3 wt%)~50~60% (Total Olefins) researchgate.net
Fe₂O₃K (4.5 wt%)-49% (C₂-C₄ Olefins) polimi.it

The promotional effect of potassium in CO₂ hydrogenation stems largely from its ability to enhance the adsorption and activation of the CO₂ molecule. Density functional theory (DFT) calculations have shown that electronic interactions between CO₂ molecules and potassium-covered surfaces significantly enhance CO₂ adsorption and activation. mdpi.comrsc.org

On a K-promoted Au(111) surface, the binding energy of CO₂ is greatly enhanced, leading to the formation of a CO₂⁻ anion radical. acs.org This radical species is much more reactive than the neutral CO₂ molecule. Similarly, on Fe(100) and Fe₅C₂(510) surfaces, the presence of potassium reduces the kinetic barrier for CO₂ dissociation (CO₂ → CO + O). rsc.orgresearchgate.net This facilitated dissociation is a key step in the subsequent hydrogenation to hydrocarbons via the FTS mechanism. The process typically follows a tandem mechanism where CO₂ is first converted to CO via the reverse water-gas shift (RWGS) reaction, often catalyzed by Fe₃O₄, and the resulting CO is then hydrogenated to hydrocarbons on iron carbide (e.g., χ-Fe₅C₂) active sites. mdpi.com

The adsorption of K₂O on an Fe₅C₂(110) surface has been shown to facilitate the direct activation of CO₂ into adsorbed CO, which promotes the C-C coupling reaction. mdpi.com The presence of potassium not only strengthens the adsorption of CO₂ but also influences the subsequent reaction pathways by stabilizing key intermediates.

Potassium is also a crucial promoter for catalysts used in the synthesis of methanol from CO₂ hydrogenation. On Cu-based catalysts, which are standard for this reaction, potassium promotion can significantly enhance methanol selectivity. mdpi.com For instance, a potassium-promoted Cu-Zn-Al catalyst exhibited superior methanol selectivity compared to its sodium-promoted counterpart due to a higher Cu⁺/Cu ratio, which is beneficial for CO₂ hydrogenation activity. mdpi.com

Catalytic Oxidation Reactions

Potassium oxides, including potassium superoxide (B77818) (KO₂), serve as effective promoters or catalysts in various oxidation reactions. Their ability to enhance catalytic activity is often attributed to their influence on the electronic properties of the catalyst surface and their participation in redox cycles. For instance, potassium oxide has been shown to significantly increase the catalytic activity of iron oxide catalysts for the dehydrogenation of ethylbenzene to styrene. oup.com Similarly, the presence of potassium oxide on a carbon surface, particularly after contact with oxygen, markedly enhances the catalytic activity for the isomerization of but-1-ene. rsc.org

Potassium superoxide can act as a source of the superoxide anion (O₂⁻), which is a powerful oxidant. wikipedia.orgbritannica.com In laboratory settings, tetraethylammonium (B1195904) superoxide, generated in situ from potassium superoxide, readily oxidizes primary alcohols to their corresponding acids and secondary alcohols to ketones. niscpr.res.in The catalytic effect of potassium is also observed in soot combustion, where it can interfere with the redox cycle of metal oxide catalysts and promote the oxidation process. mdpi.com The interaction between alkali metal carbonates, like potassium carbonate, and elemental carbon can lead to the formation of potassium oxide and superoxide species, which are considered key intermediates in the oxidation reaction. rsc.org

The modification of gold surfaces, particularly Au(111), with potassium has been a subject of significant research to understand its promoting effect on carbon monoxide (CO) oxidation. On a clean Au(111) surface, CO₂ adsorption is weak. acs.org However, the presence of potassium significantly enhances the binding of CO₂, leading to the formation of a CO₂⁻ anion radical. acs.org

Studies using scanning tunneling microscopy and ambient-pressure X-ray photoelectron spectroscopy have revealed the formation of multiple potassium oxide species (K₂O₂, K₂O, and KOy where y<0.5) on the Au(111) surface. nih.govosti.gov The catalytic activity for CO oxidation is strongly correlated with the structure and oxidation state of these potassium oxide aggregates. nih.govosti.gov Small aggregates (1-2 nm) of potassium oxide, particularly a mix of K₂O₂/K₂O, exhibit exceptionally high catalytic activity, acting as more than simple promoters. nih.govresearchgate.net

The addition of potassium to Au/TiO₂(110) systems also demonstrates a significant enhancement in CO oxidation reactivity. researchgate.netosti.gov Potassium facilitates the dispersion of gold particles and strengthens the binding of CO to the catalyst surface. osti.gov This leads to a higher surface coverage of CO and opens new reaction pathways, ultimately increasing the turnover frequency for CO oxidation. researchgate.netosti.gov For example, the turnover frequency for CO oxidation on Au/o-TiO₂(110) was found to be 2.1 molecules per Au site⁻¹ s⁻¹, which increased to 10.8 molecules per Au site⁻¹ s⁻¹ for Au/K/o-TiO₂(110). researchgate.net

Table 1: Effect of Potassium on CO Oxidation over Au/o-TiO₂(110)

CatalystTurnover Frequency (molecules per Au site⁻¹ s⁻¹)Reference
Au/o-TiO₂(110)2.1 researchgate.net
Au/K/o-TiO₂(110)10.8 researchgate.net

Potassium additives exert a profound influence on the reaction mechanisms in catalysis, often by modifying the redox properties of the catalyst and altering the reaction pathway. The presence of potassium can stabilize different oxidation states of the active metal, facilitate the formation of oxygen vacancies, and change the surface basicity, thereby steering the reaction towards either a redox or an associative mechanism.

Potassium's influence is also evident in other catalytic systems. In ceria-zirconia catalysts, potassium doping promotes the increase of both surface and bulk oxygen vacancies, which are crucial for redox activity. rsc.org For cobalt-based catalysts used in steam reforming, potassium can alter the electronic properties of cobalt species, facilitating the redox ability of active sites and improving catalyst stability by decreasing carbon accumulation. nih.gov However, in some cases, like on Au/ceria-zirconia catalysts for CO oxidation, potassium can hinder the reducibility of the support, leading to a decrease in activity that follows a Mars-van Krevelen mechanism. mdpi.com The inclusion of potassium in silver catalysts for soot oxidation can block NO adsorption sites and interfere with the redox cycle. mdpi.com

Applications in Industrial Catalytic Processes (e.g., Fischer-Tropsch Synthesis, Water-Gas Shift)

Potassium is a widely used promoter in several key industrial catalytic processes, most notably the Fischer-Tropsch synthesis (FTS) and the water-gas shift (WGS) reaction. Its role is multifaceted, influencing catalyst activity, selectivity, and stability.

In Fischer-Tropsch synthesis, which converts syngas (CO and H₂) into hydrocarbons, iron-based catalysts are often promoted with potassium. osti.gov Potassium enhances the catalyst's intrinsic water-gas shift activity, which is beneficial when using CO-rich syngas from sources like coal or biomass. osti.gov The addition of potassium to iron carbide catalysts has been shown to increase the selectivity towards valuable light olefins. rsc.org It facilitates the formation of iron carbides and increases the surface basicity, which is thought to promote the dissociative adsorption of CO and suppress hydrogenation, leading to higher chain growth and olefin selectivity. osti.govrsc.org Studies on activated-carbon-supported iron catalysts have shown that potassium promotion significantly suppresses methane formation and shifts selectivity towards higher molecular weight hydrocarbons (C₅+) and alcohols. osti.gov

Table 2: Effect of Potassium on Fischer-Tropsch Synthesis over Iron-Based Catalysts

Catalyst SystemKey Effect of PotassiumObserved OutcomeReference
K-Fe₃C@CIncreased defects on graphene layers, facilitated iron carbide formationHighest olefin selectivity of 41.9% at 2 wt% K rsc.org
Fe-K/ACIncreased FTS and WGS activity (at 0.9 wt% K)Suppressed methane, shifted selectivity to C₅+ hydrocarbons and C₂-C₅ alcohols osti.gov
Precipitated IronIncreased FTS and WGS activityIncreased selectivity to olefins and heavier products osti.gov

In the water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) and its reverse (RWGS), potassium is a crucial promoter for various catalysts. For the RWGS reaction on potassium-promoted molybdenum carbide (K-Mo₂C), high selectivity for CO production is achieved at low temperatures. mdpi.com On Pt/mullite catalysts, potassium addition significantly enhances CO₂ conversion and hinders methane formation. researchgate.net DFT studies on Ag(111) surfaces reveal that potassium enhances WGSR activity by reducing the apparent activation energy for H₂O dissociation. rsc.orgrsc.org The promotional effect stems from the stabilization of oxygen-containing intermediates through K-O interactions. rsc.org This effect is more pronounced on inert metals like Au, Ag, and Cu compared to more reactive metals. rsc.org

Advanced Characterization Techniques in Potassium Superoxide Research

Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for probing the fundamental properties of potassium superoxide (B77818) at the atomic and molecular levels.

X-ray Diffraction (XRD) for Crystalline Phase and Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. ucmerced.edu It provides information on phase composition, crystal structure, and crystallite size. ucmerced.edumdpi.com For potassium superoxide powder, XRD is essential for confirming the crystalline phase and identifying any impurities that may be present. ucmerced.eduunt.edu The diffraction pattern, a fingerprint of the crystalline material, is generated by the constructive interference of X-rays scattered by the atomic planes within the crystal lattice. inforefuge.com

By analyzing the positions and intensities of the diffraction peaks, researchers can determine the lattice parameters of the tetragonal crystal structure of potassium superoxide. Furthermore, the broadening of XRD peaks can be used to estimate the average crystallite size, which is particularly relevant for nanoscale materials. acs.org For instance, broader peaks generally indicate smaller crystallite sizes. acs.org This analysis helps in understanding how synthesis conditions affect the crystallinity and morphology of the KO₂ powder.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as the superoxide radical (O₂⁻) present in potassium superoxide. researchgate.netdntb.gov.ua This method is unique in its ability to directly probe the paramagnetic nature of the superoxide ion. acs.org When KO₂ is dissolved, it generates superoxide radicals, which can be detected by EPR, often in conjunction with spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or 5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide (DEPMPO). researchgate.netnih.govtandfonline.com These agents react with the short-lived superoxide radicals to form more stable paramagnetic adducts that are readily detectable by EPR. researchgate.netnih.gov

The resulting EPR spectrum provides a characteristic "fingerprint" of the radical adduct, allowing for its unambiguous identification. nih.gov The hyperfine coupling constants extracted from the EPR spectrum offer detailed information about the electronic environment of the unpaired electron. nih.govtandfonline.com Studies have utilized EPR to investigate the generation of superoxide from KO₂ in various solvents and to understand its reactivity. nih.govnsc.ru

Spin TrapSuperoxide SourceSolvent/BufferKey Findings
BMPO Powdered KO₂Phosphate buffer (pH 7.4)Formation of •BMPO-OOH/OH radicals, with reactivity dependent on pH. nih.gov
DEPMPO KO₂DMSOConfirmed the ability of the probe to detect superoxide. researchgate.net
DMPO KO₂PyridineDetermined hyperfine coupling constants for the DMPO/O₂⁻ adduct. nih.govtandfonline.com
Mito-DEPMPO KO₂ in 18-crown-6 (B118740) etherPhosphate buffer with DMSOThe EPR signal confirmed the trapping of superoxide. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Interphases

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.combris.ac.uk In the context of potassium superoxide powder, XPS is crucial for analyzing the surface chemistry, which can differ significantly from the bulk material due to reactions with the atmosphere (e.g., moisture and carbon dioxide). lehigh.edu

By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and, more importantly, their oxidation states. thermofisher.combnl.gov For KO₂, XPS can distinguish between superoxide (O₂⁻), peroxide (O₂²⁻), and oxide (O²⁻) species on the surface by analyzing the O 1s and K 2p core level spectra. acs.orgresearchgate.net This is vital for understanding surface passivation layers or degradation products that can affect the material's reactivity. The binding energies of the K 2p₃/₂ and K 2p₁/₂ peaks provide information about the chemical environment of the potassium ions. researchgate.net

ElementCore LevelCommon Observations for K-O Compounds
Potassium (K) K 2pDoublet peak (K 2p₃/₂ and K 2p₁/₂) characteristic of K⁺ ions. researchgate.net
Oxygen (O) O 1sMultiple peaks can be deconvoluted to identify superoxide (O₂⁻), peroxide (O₂²⁻), carbonate (CO₃²⁻), and hydroxide (B78521) (OH⁻) species on the surface.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Adsorbates

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org It is a valuable tool for identifying the types of chemical bonds in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds. nih.govupi.edu For potassium superoxide powder, FTIR can be used to identify the fundamental O-O stretching vibration of the superoxide ion. acs.org

Furthermore, FTIR is highly effective in detecting the presence of surface adsorbates, such as water (H₂O) and carbon dioxide (CO₂), which readily react with the highly reactive surface of KO₂. researchgate.netjsheld.com The presence of potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃) as common impurities or degradation products can be identified by their characteristic carbonate and bicarbonate vibrational bands in the FTIR spectrum. mdpi.com The analysis is often performed by mixing the powder with potassium bromide (KBr) to form a pellet. acs.org

Microscopic and Morphological Analyses

Microscopy techniques are essential for visualizing the physical characteristics of potassium superoxide powder, such as particle size, shape, and surface texture.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. inforefuge.comosti.gov It provides information about the surface topography and morphology of the powder particles. researchgate.net Field Emission Scanning Electron Microscopy (FESEM) is an advancement over conventional SEM that uses a field-emission gun as the electron source, providing much higher spatial resolution and clearer images, even at low accelerating voltages. ukm.mynih.gov

For potassium superoxide powder, SEM and FESEM are used to observe the size, shape, and aggregation of the particles. mdpi.com These morphological characteristics can influence the powder's bulk properties, such as its flowability and reaction kinetics. The high-resolution imaging capabilities of FESEM allow for detailed examination of the surface texture of individual particles, revealing features that may not be visible with conventional SEM. researchgate.netresearcher.life This can provide insights into the synthesis process and the material's handling properties.

Electrochemical Characterization Techniques

Electrochemical methods are vital for studying the redox chemistry of potassium superoxide, particularly its role in metal-air batteries and electrocatalysis.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the reactivity of the superoxide radical (O₂⁻). nih.gov In a typical experiment, the superoxide radical is generated electrochemically from dissolved oxygen during a voltage sweep. nih.govmdpi.com On the reverse scan, the remaining, unreacted superoxide is measured. mdpi.com By introducing a compound of interest, such as an antioxidant, its ability to scavenge or react with the superoxide can be quantified by observing the decrease in the superoxide's electrochemical signal. nih.gov

While CV is effective for detecting superoxide scavenging, hydrodynamic voltammetry techniques are often employed for more detailed and quantitative analysis. mdpi.comsciencegate.app Hydrodynamic voltammetry enhances the transport of the analyte (superoxide) to the electrode surface through controlled convection, such as by rotating the electrode. mdpi.com This leads to more precise measurements of reaction kinetics. mdpi.com

In a study investigating the feasibility of two-electron K-O₂ batteries, CV was used to study the interconversion of potassium superoxide (KO₂) and potassium peroxide (K₂O₂). nih.gov The experiments, conducted in a dimethyl sulfoxide (B87167) (DMSO)-based electrolyte with dissolved KO₂, revealed reversible redox peaks corresponding to the KO₂/K₂O₂ couple. nih.gov

Table 1: CV Experimental Parameters for Superoxide Studies

Parameter Description Example Value/Condition Source
Solvent Medium for dissolving electrolyte and KO₂. Anhydrous DMSO is common. Anhydrous Dimethyl Sulfoxide (DMSO) nih.govmdpi.comnih.gov
Electrolyte Provides conductivity. 0.1 M Tetrabutylammonium Bromide (TBAB) mdpi.com
Working Electrode Site of the redox reaction. Glassy Carbon Electrode amazonaws.comresearchgate.net
Reference Electrode Provides a stable potential reference. Ag/Ag⁺ or Ag/AgCl amazonaws.comuantwerpen.be
Counter Electrode Completes the electrical circuit. Platinum Wire amazonaws.com

| Analyte Generation | Superoxide can be generated from dissolved O₂ or by dissolving solid KO₂. | Dissolving KO₂ with a crown ether (e.g., dibenzo-18-crown-6) to enhance solubility. | nih.gov |

The Rotating Ring Disk Electrode (RRDE) is a sophisticated hydrodynamic voltammetry technique that provides detailed mechanistic insights into electrochemical reactions involving intermediates like the superoxide radical. mdpi.comresearchgate.net An RRDE setup consists of two independent, concentric electrodes: a central disk and a surrounding ring. mdpi.com

The key principle of RRDE in superoxide research is the generation-collection experiment:

Generation: At the disk electrode, a potential is applied to reduce molecular oxygen to the superoxide radical (O₂ + e⁻ → O₂⁻•). nih.gov

Transport: The rotation of the electrode creates a laminar flow that sweeps the generated superoxide outwards across the face of the electrode. mdpi.com

Collection: The ring electrode is held at a different potential, typically one that will oxidize the superoxide radical back to oxygen (O₂⁻• → O₂ + e⁻). nih.gov

By measuring the currents at both the disk (generation) and the ring (collection), a "collection efficiency" can be calculated. pineresearch.com This efficiency represents the fraction of the species generated at the disk that survives the transit to the ring without reacting. When a reactive species (like an antioxidant or an electrolyte component) is added to the solution, it can react with the superoxide as it travels from disk to ring. mdpi.com This causes a decrease in the ring current, allowing for the precise calculation of the reaction's kinetic rate constant. researchgate.netresearchgate.net RRDE is considered more quantitative than standard CV for studying the reactivity of short-lived species like superoxide. nih.gov

Table 2: Typical RRDE Experimental Setup for Superoxide Scavenging Analysis

Component Material/Setting Purpose Source
Disk Electrode Glassy Carbon Generation of superoxide radical from O₂. researchgate.net
Ring Electrode Platinum or Glassy Carbon Detection (oxidation) of unreacted superoxide. researchgate.net
Solvent/Electrolyte 0.1 M TBAB in dry DMSO Provides a suitable medium for the electrochemical reaction. mdpi.com
Rotation Speed 500 - 2000 RPM Controls the mass transport of superoxide from disk to ring. pineresearch.com
Disk Potential Swept to negative potential (e.g., -0.6 V) To reduce O₂ and generate O₂⁻•. researchgate.net

| Ring Potential | Held at a positive potential (e.g., +0.25 V) | To oxidize incoming O₂⁻• for detection. | mdpi.com |

To understand the complex processes occurring in real-world applications like batteries and catalytic systems, it is crucial to study materials under actual operating conditions. jst.go.jpacs.org In-situ techniques study the material within its reactive environment (e.g., in an electrolyte), while operando studies go a step further by simultaneously measuring the system's performance (e.g., a battery's voltage or a catalyst's conversion rate) along with the characterization data. jst.go.jpacs.org

In the context of potassium-oxygen (K-O₂) batteries, where potassium superoxide is a key discharge product, these techniques are invaluable. nih.gov They allow researchers to monitor dynamic changes in the electrode's structure, composition, and morphology as the battery charges and discharges. jst.go.jpresearchgate.net This real-time monitoring provides a much more complete picture than relying on voltage and current data alone. researchgate.net

A variety of techniques can be adapted for in-situ/operando studies of potassium superoxide:

In-situ/Operando X-ray Diffraction (XRD): Tracks changes in the crystalline phases of the electrode, for example, the formation and decomposition of KO₂ and K₂O₂ during cycling. sciengine.com

In-situ/Operando Spectroscopy (Raman, XAS): Provides information on the chemical state and local atomic structure of potassium and oxygen species at the electrode-electrolyte interface. oup.comresearchgate.net For instance, operando X-ray Absorption Spectroscopy (XAS) can track the oxidation state of active metals in a catalyst during a reaction. rsc.org

In-situ/Operando Electron Microscopy (TEM/SEM): Visualizes morphological changes, such as the growth and dissolution of KO₂ crystals on the electrode surface during battery operation. sciengine.com

These advanced methods are critical for identifying reaction mechanisms, understanding performance degradation (e.g., due to electrolyte decomposition or electrode passivation), and guiding the design of more efficient and durable energy storage and catalytic systems based on potassium superoxide. acs.orgoup.com

Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. They are essential for determining the thermal stability and reaction pathways of potassium superoxide.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere. tainstruments.com It is a primary method for studying the thermal decomposition of potassium superoxide and determining its purity. gatech.edu

When a sample of KO₂ is heated in an inert atmosphere, it decomposes, releasing oxygen gas, which results in a measurable mass loss. The primary decomposition reaction is: 2KO₂(s) → K₂O₂(s) + O₂(g) Followed by further decomposition at higher temperatures: K₂O₂(s) → K₂O(s) + ½O₂(g)

TGA curves (mass vs. temperature) provide critical data:

Decomposition Temperatures: The onset temperature of mass loss indicates the point at which KO₂ begins to decompose. Studies have shown this occurs at temperatures above 375-400°C. gatech.edu

Purity Analysis: The total mass loss corresponding to the evolution of oxygen can be used to calculate the purity of the original KO₂ sample. gatech.edu This is considered a superior technique for determining purity compared to some wet chemical methods. gatech.edu

Reaction Pathways: By analyzing the distinct steps in the TGA curve, different stages of decomposition or reaction can be identified. For example, TGA can differentiate the decomposition of KO₂ from that of potential impurities like potassium carbonate (K₂CO₃), which decomposes at much higher temperatures (above 850°C). srce.hr In studies of KO₂ reactions with gases like carbon dioxide, TGA can track the formation of products like potassium peroxodicarbonate (K₂C₂O₆). rsc.org

The heating rate is a key experimental parameter in TGA, as it can influence the observed decomposition temperatures. researchgate.net Because potassium superoxide is highly reactive with moisture and carbon dioxide from the air, samples must be handled in a dry environment and loaded into the TGA instrument under an inert atmosphere (e.g., dry nitrogen) to ensure accurate results. gatech.edu

Table 3: Decomposition Data for Potassium Compounds from Thermal Analysis

Compound Technique Atmosphere Key Event Temperature Range (°C) Source
**Potassium Superoxide (KO₂) ** TGA Dry/Inert Decomposition to K₂O₂/K₂O > 400
Potassium Bicarbonate (KHCO₃) TGA N/A Decomposition (CO₂ loss) Separable from NaHCO₃ decomposition tainstruments.com
Potassium Carbonate (K₂CO₃) TGA Oxidizing Decomposition > 850 srce.hr

| Potassium Peroxodicarbonate (K₂C₂O₆) | TGA | Argon | Decomposition | 298–598 | rsc.org |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique employed to investigate the thermal properties of materials. nih.govtorontech.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in identifying and quantifying the energy changes associated with physical transitions, such as phase changes and melting, as well as chemical reactions like thermal decomposition. nih.govacs.org In the study of potassium superoxide powder, DSC provides critical insights into its thermal stability, phase behavior, and decomposition kinetics.

DSC analysis reveals thermal transitions by detecting endothermic (heat-absorbing) or exothermic (heat-releasing) events. acs.org For crystalline solids like potassium superoxide, these events can include:

Solid-Solid Phase Transitions: Many potassium salts exhibit transitions from one crystalline form to another upon heating, which appear as distinct peaks in the DSC thermogram before melting or decomposition occurs. acs.org

Melting and Crystallization: DSC is widely used to determine the melting point (an endothermic event) and crystallization temperature (an exothermic event) of materials. wikipedia.org

Thermal Decomposition: A primary application for DSC in potassium superoxide research is the characterization of its thermal decomposition. lookchem.comnih.gov The technique can precisely determine the onset temperature at which decomposition begins, providing a key measure of the compound's thermal stability. The decomposition of potassium superoxide is a significant event that can be vigorously exothermic. nih.gov

The interpretation of DSC results is highly dependent on the experimental conditions. The heating rate is a crucial parameter, as higher heating rates can shift the observed transition temperatures to higher values. researchgate.netmdpi.com Furthermore, the analysis of a reactive oxidizing agent like potassium superoxide necessitates a controlled, inert atmosphere, typically using nitrogen or argon gas, to prevent unintended oxidative reactions during the scan. researchgate.net

Quantitative analysis of a DSC curve yields valuable thermodynamic data. The temperature at which a thermal event begins is known as the onset temperature. The area under a DSC peak is directly proportional to the enthalpy change (ΔH) associated with the transition, allowing for the calculation of the heat absorbed or released during the event. nih.gov By performing scans at various heating rates, kinetic parameters for decomposition, such as the activation energy, can also be determined. researchgate.net

Research findings from DSC analyses on various potassium salts illustrate the type of data that can be obtained. These studies provide a framework for understanding the thermal behavior of potassium superoxide.

Research Findings from DSC on Potassium Salts

CompoundThermal EventOnset Temperature (°C)Enthalpy of Transition (J/g)Reference
Potassium Tetrafluoroborate (KBF₄)Solid-Solid Phase Transition (Orthorhombic → Cubic)291110 - 112 ed.ac.uk
Potassium Tetrafluoroborate (KBF₄)Solid-Solid Phase Transition (Cubic → Orthorhombic)260117 - 120 ed.ac.uk
Potassium Bicarbonate (KHCO₃)Structural Phase Transition-118.15Not specified researchgate.net
Potassium Bicarbonate (KHCO₃)Onset of Thermal Decomposition100Not specified researchgate.net

Computational Studies and Modeling of Potassium Superoxide Systems

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of potassium superoxide (B77818). These approaches allow for the detailed examination of its electronic structure, which governs its reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction mechanisms of potassium superoxide. science.govplos.orgresearchgate.net DFT calculations are used to map out the potential energy surfaces of reactions, identifying transition states and intermediates, thereby elucidating the step-by-step processes of chemical transformations.

Researchers have employed DFT to investigate the electronic properties and reaction pathways of KO2. researchgate.netresearchgate.net For instance, DFT studies have been crucial in understanding the superoxide scavenging mechanisms, where the interaction between the superoxide radical and other molecules is modeled to predict reaction barriers and products. science.govresearchgate.net These calculations have shown that the antioxidant activity of certain compounds can mimic the action of superoxide dismutase (SOD) through hydrogen bonding and π-π stacking interactions with the superoxide anion. researchgate.net

DFT has also been applied to study the interaction of KO2 with various substrates. For example, investigations into the effect of potassium on iron-based catalysts for CO2 hydrogenation have used DFT to analyze the electronic interactions and the promotion of CO2 adsorption and activation. researchgate.net These studies reveal that the presence of potassium can significantly lower the energy barrier for CO-O bond cleavage. researchgate.net

Table 1: Selected DFT Studies on Potassium Superoxide and Related Systems

Research Area Key Findings from DFT Calculations
Superoxide Scavenging Elucidation of scavenging mechanisms, including hydrogen abstraction and π-π interactions. Mimicry of superoxide dismutase (SOD) action. researchgate.net
CO2 Activation Promotion of CO2 adsorption and activation on catalyst surfaces, leading to reduced energy barriers for dissociation. researchgate.net
Catalytic CO Oxidation Identification of active sites and the role of potassium in enhancing catalytic activity. researchgate.netchinesechemsoc.org

| Electronic Structure | Determination of the electronic ground state and molecular orbital configurations of the superoxide ion in the crystal lattice. researchgate.net |

Time-Dependent DFT (TD-DFT) and Ab Initio Methods

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules. nih.govchemrxiv.orgacs.orgresearchgate.netresearchgate.net This is particularly relevant for understanding the photochemistry and spectroscopic properties of potassium superoxide. TD-DFT calculations can predict electronic absorption spectra, which can be compared with experimental data to validate the theoretical models. nih.gov Although widely used, TD-DFT has known limitations, especially in accurately describing charge-transfer excitations and certain excited states in transition metal complexes. chemrxiv.orgresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. rsc.orgacs.orgscispace.com These methods, while computationally more expensive, can provide benchmark results for electronic structure and properties. For potassium superoxide, ab initio calculations have been used to study its low-temperature monoclinic structure and compare its formation energy with other potassium oxides. researchgate.net These studies have also investigated the lattice distortion and orbital ordering that accompany the structural phase transition in KO2. researchgate.net

Simulation of Reaction Mechanisms and Pathways

Building upon the electronic structure calculations, simulations of reaction mechanisms provide a dynamic picture of how potassium superoxide participates in chemical reactions.

CO2 Activation and Reduction Mechanisms

The reaction of potassium superoxide with carbon dioxide is of significant interest, particularly for applications in life support systems and CO2 capture technologies. researchgate.netsemnan.ac.irchegg.com Computational simulations have been instrumental in unraveling the mechanisms of CO2 activation and reduction by KO2. DFT calculations have shown that potassium can significantly promote the adsorption and activation of CO2 on catalyst surfaces. researchgate.net The interaction leads to a bent CO2 species, weakening the C-O bonds and lowering the energy barrier for its dissociation into CO and O. researchgate.net Quantum chemical studies have provided a microscopic view of the reaction mechanisms for the enzymatic conversion of CO2, which can serve as a model for understanding similar non-enzymatic processes. rsc.org

Catalytic Reaction Pathways (e.g., CO Oxidation, CO2 Hydrogenation)

Potassium is a well-known promoter in many catalytic processes. Computational studies have shed light on the role of potassium superoxide and related potassium oxides in catalytic reactions like CO oxidation and CO2 hydrogenation. researchgate.netchinesechemsoc.orgnih.govscispace.commdpi.comaps.orgijirss.comchemrxiv.orgacs.org

In CO oxidation, DFT calculations combined with kinetic Monte Carlo simulations have been used to model the reaction on catalyst surfaces. aps.org These studies have shown that potassium can enhance the catalytic activity by modifying the electronic properties of the catalyst and facilitating the adsorption of reactants. researchgate.netnih.gov For instance, research on gold surfaces has revealed that small aggregates of potassium oxides exhibit very high catalytic activity for CO oxidation. researchgate.netnih.gov

Similarly, in CO2 hydrogenation, computational models have been developed to understand the reaction pathways. scispace.comijirss.com DFT calculations suggest that potassium-promoted iron catalysts can effectively convert CO2. The presence of potassium helps in the activation of CO2 and influences the selectivity towards different hydrocarbon products. researchgate.net

Table 2: Computationally Investigated Catalytic Reactions Involving Potassium Species

Reaction Role of Potassium (from computational studies) Key Intermediates/Pathways
CO Oxidation Promotes catalytic activity, enhances reactant adsorption. researchgate.netchinesechemsoc.orgnih.gov Formation of surface oxides, Mars-van Krevelen mechanism. chinesechemsoc.org

| CO2 Hydrogenation | Facilitates CO2 activation and dissociation. researchgate.net | Formate (HCOO) pathway, Reverse Water-Gas Shift (RWGS) pathway. ijirss.com |

Superoxide Scavenging and Antioxidant Action Analogies

The superoxide radical (O2•−) is a reactive oxygen species implicated in oxidative stress. nih.gov Potassium superoxide serves as a source of this radical in experimental and computational studies aimed at understanding antioxidant mechanisms. nih.govmdpi.commdpi.comresearchgate.netnih.gov DFT calculations are used to model the reactions of antioxidants with the superoxide radical. science.govplos.orgresearchgate.netresearchgate.net

These computational studies investigate various scavenging mechanisms, such as hydrogen atom transfer (HAT), electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net The preferred mechanism often depends on the solvent environment. researchgate.net For example, studies on phenolic antioxidants have shown that they can scavenge superoxide radicals through mechanisms that mimic the action of the enzyme superoxide dismutase (SOD). researchgate.netmdpi.com These computational models help in understanding the structure-activity relationships of antioxidants and can guide the design of new, more effective antioxidant compounds. plos.orgd-nb.infoacs.org

Predictive Modeling for Materials Design and Performance Optimization

Predictive modeling, primarily through computational methods like Density Functional Theory (DFT), has become an indispensable tool for designing advanced materials and optimizing their performance. In the context of potassium superoxide (KO₂), these computational approaches provide atomic-level insights that are difficult to obtain through experimental means alone. By simulating the interactions and reactions within potassium superoxide systems, researchers can predict material properties, understand reaction mechanisms, and guide the synthesis of materials with enhanced characteristics for applications such as energy storage and catalysis.

Understanding Interactions at Interfaces (e.g., Potassium/Oxygen on Metal Surfaces)

The behavior of potassium superoxide is often dictated by its interactions at interfaces, particularly in applications like metal-air batteries where it forms on the surface of an electrode catalyst. Computational modeling is crucial for elucidating these complex surface phenomena.

DFT calculations have been employed to investigate the adsorption and co-adsorption of potassium (K) and oxygen (O) on various metal oxide surfaces, which are often used as catalysts in potassium-air (K-O₂) batteries. matec-conferences.org A study on the (110) surfaces of manganese dioxide (MnO₂), titanium dioxide (TiO₂), and vanadium dioxide (VO₂) revealed distinct interaction behaviors. matec-conferences.org Potassium was found to adsorb strongly on the highly coordinated oxygen atoms of MnO₂ and TiO₂, while on VO₂, it preferred to adsorb on the bridging oxygen. matec-conferences.org

The calculations showed that the adsorption of potassium on the MnO₂ surface is a spontaneous, exothermic reaction. matec-conferences.org Furthermore, the MnO₂ surface promotes the formation of potassium superoxide (KO₂) across all tested configurations. In contrast, TiO₂ only partially promotes KO₂ nucleation, and VO₂ surfaces form very stable KO₂ clusters, which indicates that VO₂ is not an effective catalyst for KO₂ formation. matec-conferences.org These insights are critical for selecting and designing optimal catalyst materials for K-O₂ batteries.

Table 1: Calculated Adsorption Energies for Potassium on MnO₂ Surface Configurations matec-conferences.org
Adsorption Site ConfigurationAdsorption Energy (eV)Spontaneity
bbp (between two bridging and one in-plane oxygen atoms)-2.85Spontaneous (Exothermic)
bpp (between two in-plane and one bridging oxygen atoms)-2.70Spontaneous (Exothermic)
bb (between two bridging oxygen atoms)-2.60Spontaneous (Exothermic)

Thermodynamic modeling has also been applied to understand the interaction of potassium with more complex materials like ilmenite (B1198559) (FeTiO₃), which can be used as an oxygen carrier in combustion processes. Studies show that potassium tends to migrate into the titanium-enriched regions of the ilmenite particles, forming various potassium titanates. acs.org Computational thermodynamics helps predict the most stable resulting phases, such as K₂Ti₆O₁₃, guiding efforts to manage potassium uptake and optimize the material's lifespan in industrial applications. acs.org

Enhancing Catalytic Performance through Computational Insights

Computational studies are pivotal in rationally designing catalysts where potassium acts as a promoter, enhancing activity and selectivity. By modeling reaction pathways and calculating energy barriers, researchers can understand the precise role of potassium and engineer more efficient catalytic systems.

Table 2: Effective Free Energy Barriers for Propylene Epoxidation on Pure and K-Modified Cu₂O (111) Surfaces rsc.org
ProductEnergy Barrier on Pure Cu₂O (eV)Energy Barrier on K-Modified Cu₂O (eV)
Propylene Oxide (PO)0.661.05
Acrolein0.431.07
Propanal0.691.32
Acetone0.622.08

Similarly, in the synthesis of higher alcohols from syngas (a mixture of CO and H₂), potassium is a well-known promoter for molybdenum sulfide (B99878) (MoS₂) catalysts. DFT calculations combined with in-situ spectroscopic analysis revealed that the formation of a KMo₆S₈ active phase is responsible for the enhanced catalytic performance. acs.org This phase facilitates the efficient generation and synergistic interaction of key reaction intermediates (CHₓ* and CHₓO*), leading to higher alcohol yields. acs.org

Computational insights have also guided the design of perovskite oxide catalysts for the oxygen reduction reaction (ORR). By applying strain engineering and doping strontium manganate (B1198562) (SrMnO₃) with potassium atoms at the A-site, the synergistic catalysis between different active sites can be optimized. aps.org Tensile strain, in particular, was found to reduce the reaction energy barrier, with a strain of 3% achieving the lowest overpotential. This work provides theoretical guidance for designing high-activity, low-cost ORR catalysts. aps.org These examples underscore the power of predictive modeling to unravel complex catalytic mechanisms and accelerate the design of high-performance materials incorporating potassium compounds.

Emerging Research Areas and Future Perspectives for Potassium Superoxide

Advancements in Electrochemical Energy Storage with KO₂

Rechargeable potassium-oxygen (K-O₂) batteries are a promising energy storage solution due to their high theoretical energy density, cost-effectiveness, and low overpotentials. xmu.edu.cnnih.gov The core of this technology relies on the reversible formation and decomposition of potassium superoxide (B77818) (K⁺ + e⁻ + O₂ ↔ KO₂). nih.govohiolink.edu This single-electron redox process offers a significant advantage over other metal-air batteries, such as Li-O₂ systems, which often suffer from sluggish kinetics and rely on catalysts. xmu.edu.cn K-O₂ batteries can operate through this facile one-electron process, presenting a potential solution to long-standing kinetic challenges in the field. xmu.edu.cn

A primary focus of current research is enhancing the long-term cycling stability of K-O₂ batteries. The thermodynamic and kinetic stability of KO₂ is a key advantage, as it prevents the spontaneous disproportionation to peroxide, which is a common issue in sodium-oxygen (Na-O₂) batteries. nih.govresearchgate.net This stability contributes to a remarkable shelf-life and high reversibility. nih.govresearchgate.net Quantitative analysis has confirmed that approximately 98% of the battery's capacity can be attributed to the formation and decomposition of KO₂. nih.govresearchgate.net

However, long-term stability is not without its challenges. A significant hurdle is the stability of the potassium metal anode itself. ohiolink.eduresearchgate.net Side reactions at the anode are a primary cause of battery failure. researchgate.netnih.gov Furthermore, oxygen crossover from the cathode can react with the potassium metal, leading to the growth of a KO₂ layer on the anode surface, which can ultimately cause battery failure due to insufficient ionic conductivity. ohiolink.eduresearchgate.net

To overcome these issues, researchers are exploring several strategies:

Hybrid Electrolytes: One approach involves a hybrid battery design, such as a Na//K⁺-containing electrolyte//O₂ system. This configuration uses a sodium anode but forms the more stable KO₂ at the cathode, circumventing issues with both the reactive potassium anode and the unstable sodium superoxide (NaO₂) discharge product. nih.gov

Protective Membranes: Incorporating a polymeric potassium ion-selective membrane, such as Nafion-K⁺, as a separator can inhibit side reactions at the anode and significantly improve the cycle life. researchgate.netnih.gov Batteries with this modification have been shown to cycle for more than 40 times without an increase in charging overpotential. nih.gov

Cathode and Anode Engineering: Designing advanced cathodes, such as embedding KO₂ in a RuO₂@rGO matrix, has enabled remarkable long-term cycling stability, achieving around 900 cycles in a half-cell and over 300 cycles in a K-metal full-cell. oup.com On the anode side, constructing a nanobrick wall of vermiculite (B1170534) flakes on the separator has been proposed to reduce oxygen transmission and protect the potassium anode. ohiolink.edu

The table below summarizes key research findings on the cycling stability of K-O₂ batteries.

System ConfigurationKey FindingCycling PerformanceReference
Standard K-O₂ CellKO₂ remains 97.5% intact after 10 days of rest.>94% coulombic efficiency after resting for 30 days. researchgate.net
Hybrid Na//K⁺-electrolyte//O₂ BatteryCircumvents K anode reactivity and unstable NaO₂ formation.120 cycles with >96% coulombic efficiency. nih.gov
K-O₂ Battery with Nafion-K⁺ SeparatorInhibits side reactions at the potassium anode.>40 cycles without increased charging overpotential. researchgate.netnih.gov
KO₂-RuO₂@rGO Cathode with K-Metal Anode (Full-Cell)Confined reversible KO₂/K₂O₂ interconversion.>300 cycles with ~90% energy efficiency. oup.com
KO₂-RuO₂@rGO Cathode (Half-Cell)Restrained irreversible O₂ evolution and electrolyte decomposition.~900 cycles with a cutoff charge-depth of 300 mAh/g. oup.com

The mitigation of parasitic side reactions and electrolyte degradation is crucial for the practical application of K-O₂ batteries. The main source of these detrimental reactions has been identified as the highly reactive potassium metal anode, especially when paired with common ether-based electrolytes. researchgate.netnih.gov These side reactions are believed to be driven by the interaction of potassium with the ether solvent molecules and the crossover of dissolved oxygen from the cathode. researchgate.netnih.gov

While the KO₂ discharge product is relatively stable, it is not entirely inert. researchgate.netrsc.org Studies have quantified that a small fraction of capacity loss, around 2.4%, can be attributed to side reactions between KO₂ and the electrolyte or trace amounts of water. researchgate.net However, the primary challenge remains the anode. researchgate.net The decomposition of KO₂ occurs below 3.0 V (vs. K⁺/K), a condition under which the evolution of highly reactive singlet oxygen is avoided, thus alleviating some of the aggressive electrode and electrolyte decomposition pathways seen in other metal-air systems. rsc.org

Key strategies to mitigate these issues include:

Anode Protection: As mentioned, physical barriers like ion-selective membranes (Nafion-K⁺) can prevent direct contact between the electrolyte's reactive components or dissolved oxygen and the potassium anode, significantly reducing side reactions. researchgate.netnih.gov

Electrolyte Optimization: Tuning the composition of the electrolyte to form a stable solid electrolyte interphase (SEI) on the anode is a critical strategy to lessen electrolyte decomposition. xmu.edu.cn

Closed-Cell Design: It has been suggested that using a closed cell system with a solid KO₂ supply, rather than purging with gaseous O₂, could improve the reversibility of the KO₂/K₂O₂ redox couple by preventing unwanted chemical reactions between electrochemically formed potassium peroxide (K₂O₂) and O₂. rsc.org

Novel Applications in Environmental Control Technologies

Potassium superoxide has long been utilized in life support systems due to its unique ability to both generate oxygen and absorb carbon dioxide. tdl.orgresearchgate.nettdl.org This dual functionality makes it an ideal chemical for air revitalization in closed or confined environments. tdl.orgtdl.org

KO₂ is a cornerstone of simple, passive, and compact environmental control and life support systems (ECLSS). tdl.orgresearchgate.nettdl.org Its application ranges from self-contained self-rescuer devices for mine safety to life support in early Soviet spacecraft. tdl.orgresearchgate.net The system's operation is elegantly simple: KO₂ reacts with the moisture present in exhaled breath to release breathable oxygen and capture carbon dioxide, which is a metabolic waste product. tdl.orgresearchgate.nettdl.org

Recent research focuses on moving beyond simple, and often inefficient, systems to more advanced and reliable configurations. tdl.org One such development is a proposed system concept featuring an asymmetrically packed granular bed. tdl.orgresearchgate.nettdl.org This design utilizes KO₂ in combination with other chemicals like lithium hydroxide (B78521) (LiOH) and silica (B1680970) gel. tdl.orgresearchgate.nettdl.org The goal is to create a system that can provide constant and reliable environmental control tailored to a specific metabolic load for durations of up to 10 days. tdl.orgresearchgate.nettdl.org Such advanced systems are being considered for a variety of applications, including:

Mine rescue shelters tdl.orgresearchgate.nettdl.org

Military vehicles tdl.orgresearchgate.nettdl.org

Human space transportation vehicles tdl.orgresearchgate.nettdl.org

A significant challenge in the history of KO₂-based air revitalization has been balancing simplicity with efficiency. tdl.org Past systems have often been either straightforward but inefficient in their chemical use, or highly efficient at the cost of increased complexity. tdl.org Enhancing the utilization efficiency of the KO₂ powder is therefore a key area of research for developing next-generation closed-loop systems.

The concept of the asymmetrically packed chemical bed is a direct attempt to improve volumetric efficiency and reliability. tdl.org By carefully layering the chemicals (KO₂, LiOH, silica gel), the system can be designed to better match the metabolic requirements of the occupants over the entire mission duration, ensuring that the chemical consumables are used more effectively. tdl.org This approach targets applications in confined spaces for durations between 6 hours and 10 days. tdl.org Future development in this area will involve testing various chemical layering configurations to optimize performance, while also considering factors like pressure drop and air flow characteristics as the chemical bed is consumed. researchgate.net

Expanding Catalytic Roles of Potassium-Containing Materials

Alkali metal compounds, including those of potassium, have a long-established and expanding role in the field of heterogeneous catalysis. rsc.org They can function as promoters, which enhance the activity of a primary catalyst, or in some cases, act as the catalytic agent themselves. rsc.orgmdpi.com

Potassium's catalytic influence often stems from its properties as a good electron donor. mdpi.com When added to a catalyst, it can modify the electronic character of the active surface, which in turn influences how reactant molecules (adsorbates) interact with it. mdpi.com This can lead to lower energy barriers for chemical reactions. rsc.org For instance, in the crucial industrial process of ammonia (B1221849) synthesis, potassium promoters can increase the rate of nitrogen dissociation on the catalyst surface. mdpi.com

Recent research has highlighted several areas where potassium-containing materials show significant catalytic potential:

Soot Oxidation: In the oxidation of elemental carbon (soot), potassium compounds themselves show reactivity. rsc.org It has been proposed that during this process, potassium carbonate (K₂CO₃) can be reduced by the carbon to form potassium oxide and/or potassium superoxide (KO₂), which then participates in the catalytic cycle. rsc.org

NOx Reduction: Potassium has been shown to be an effective promoter for the catalytic decomposition of nitrogen oxides (NOx), which are major pollutants. Adding potassium to a cobalt oxide (Co₃O₄) catalyst significantly boosts its activity for direct NO decomposition. mdpi.com This is attributed to modifying the interaction of the catalyst surface with NOx species and improving the ability of the catalyst to release oxygen gas, which is a product of the reaction. mdpi.com Similarly, catalysts modified with potassium precursors have shown improved performance in the oxidation of nitric oxide (NO). acs.org

CO₂ Reduction: In the electrochemical reduction of carbon dioxide (CO₂RR), potassium ions in the electrolyte can promote the conversion of CO₂ into more valuable C₂+ products (molecules with two or more carbon atoms, like ethylene (B1197577) and ethanol) on copper electrodes. researchgate.net

The table below provides a summary of the catalytic roles of potassium-containing materials in various applications.

Catalytic ApplicationRole of PotassiumExample SystemReference
Soot OxidationActs as a reactive species (potential KO₂ intermediate).K₂CO₃ on α-Al₂O₃ rsc.org
Ammonia SynthesisElectronic promoter, enhances N₂ dissociation.Potassium-promoted cobalt molybdenum nitrides mdpi.com
NO DecompositionPromoter, modifies surface interaction and O₂ desorption.Potassium on Co₃O₄ mdpi.com
NO OxidationPromoter, enhances NO adsorption and synergetic effects.Mn-CoOx modified with KOH acs.org
Electrochemical CO₂ ReductionPromotes C-C coupling to form C₂+ products.K⁺ ions with Cu electrode researchgate.net

Exploration of New Catalytic Transformations Involving KO2

Potassium superoxide (KO2), as a potent superoxide anion donor, is gaining significant attention for its role in inducing novel catalytic transformations. nih.govscielo.brresearchgate.net Its utility spans various reactions, including the synthesis of organic compounds and facilitating electrochemical processes. The inherent reactivity of the superoxide radical anion is central to its catalytic prowess, enabling the activation of otherwise inert molecules and paving the way for new synthetic routes.

In organic synthesis, KO2 has been identified as a key reagent in reactions such as the Pd(II)-catalyzed condensation of ketoximes and dichloromethane. acs.org Studies have also explored its reactivity with alkyl halides and tosylates, demonstrating its versatility in nucleophilic substitution reactions. acs.org The ability of KO2 to act as both an oxidant and a base makes it a valuable tool for constructing complex molecular architectures. Furthermore, its application in photoredox and electrocatalysis is an emerging frontier, with researchers investigating its potential to facilitate the incorporation of carbon dioxide into organic molecules to form value-added products like carboxylic acids and cyclic carbonates. diva-portal.orgchinesechemsoc.org

Beyond traditional organic synthesis, potassium superoxide is being investigated for its role in environmental applications. For instance, its ability to react with moisture to release oxygen and absorb carbon dioxide is being harnessed for air revitalization systems in closed environments. researchgate.net

Table 1: Selected Catalytic Transformations Involving Potassium Superoxide

Catalytic Transformation Substrates Reagent/Catalyst System Significance
Condensation Reaction Ketoximes, Dichloromethane Pd(II)/KO2 Forms new C-N bonds. acs.org
Nucleophilic Substitution Alkyl halides, Tosylates KO2 Provides a source of superoxide for substitution reactions. acs.org

Rational Design of Potassium-Promoted Catalysts

The rational design of catalysts incorporating potassium is a key strategy for enhancing their performance in a wide range of industrial processes. Potassium, often added as a promoter, can significantly modify the structural and electronic properties of a catalyst, leading to improved activity, selectivity, and stability. mdpi.comresearchgate.netmdpi.com

One of the primary roles of potassium as a promoter is its ability to donate electrons, which can alter the electronic state of the active metal sites. mdpi.com This electronic modification can facilitate the adsorption and activation of reactants. For example, in catalysts for CO2 hydrogenation, potassium promoters can enhance the conversion of CO2 into valuable chemicals and fuels. acs.orgmdpi.com By increasing the catalyst's basicity, potassium can also influence reaction pathways and product distribution.

The rational design process often employs a combination of experimental and theoretical approaches. For instance, the rate diagram approach has been used to guide the design of co-doped oxychlorination catalysts, providing mechanistic insights that help in optimizing catalyst composition. researchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict how potassium will interact with the catalyst surface and influence the reaction mechanism, thereby accelerating the discovery of more efficient catalytic systems. researchgate.net The goal is to create catalysts where the potassium promoter works in synergy with the active components to achieve superior performance, as seen in the development of catalysts for applications like the synthesis of higher alcohols and the removal of pollutants from flue gas. mdpi.comacs.org

Table 2: Examples of Rationally Designed Potassium-Promoted Catalysts

Catalyst System Application Role of Potassium Promoter Design Approach
K-promoted Fe-In/Ce-ZrO2 CO2 Hydrogenation to Higher Alcohols Enhances catalytic activity and stability. Systematic variation of metal content and calcination temperature. acs.org
K-promoted CuCl2/γ-Al2O3 Ethylene Oxychlorination Increases the number of active sites and improves stability. In-situ spectroscopic kinetic studies and rate diagram analysis. researchgate.net

Interdisciplinary Research Directions

Integration with Advanced In-situ/Operando Characterization

Understanding the dynamic nature of potassium superoxide and potassium-promoted catalysts during a chemical reaction is crucial for establishing structure-activity relationships. This is where advanced in-situ and operando characterization techniques become indispensable. european-mrs.comresearchgate.net These methods allow researchers to probe the catalyst under realistic reaction conditions, providing real-time insights into the evolution of active species and reaction intermediates. european-mrs.com

Techniques such as in-situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) have been instrumental in identifying transient species like potassium peroxide (K2O2) and potassium superoxide (KO2) on catalyst surfaces during reactions. acs.orgacs.org For example, in the oxidative coupling of methane (B114726), in-situ NAP-XPS revealed the formation of K2O2 and KO2 at elevated temperatures in the presence of oxygen. acs.org Similarly, operando potassium K-edge X-ray Absorption Spectroscopy (XAS) has been used for the first time to study the evolution of potassium species during catalytic soot oxidation. rsc.org This pioneering work demonstrated that the potassium carbonate catalyst undergoes structural changes and increased dispersion at high temperatures, which is enhanced by its interaction with soot. rsc.org

The combination of multiple in-situ and operando techniques, such as infrared (IR), Raman, and UV-Vis spectroscopy, provides a more complete picture of the catalytic process. researchgate.net This multi-technique approach is essential for unraveling the complex reaction mechanisms and for the rational design of more efficient catalysts.

Synergistic Experimental and Computational Approaches

The synergy between experimental investigations and computational modeling represents a powerful paradigm for advancing the understanding and design of catalytic systems involving potassium superoxide. nih.govdntb.gov.uaacs.org This integrated approach allows for a deeper mechanistic insight that is often unattainable through experiments or calculations alone. rsc.org

Computational methods, particularly Density Functional Theory (DFT), can model reaction pathways, predict the stability of intermediates, and elucidate the electronic effects of potassium promotion. researchgate.net For instance, DFT calculations have been used to understand how potassium promoters modify the charge of surface atoms, thereby facilitating the adsorption of reactants and lowering the energy barriers for key reaction steps. researchgate.net These theoretical predictions can then be validated and refined through targeted experiments.

Experimental techniques, in turn, provide crucial data to benchmark and improve computational models. For example, spectroscopic and electrochemical data can be correlated with quantum calculations and Monte Carlo simulations to understand inhibitor adsorption and efficiency. nih.gov This iterative loop of prediction and verification is accelerating the development of new materials and processes. In the context of potassium-ion batteries, a combination of experimental and computational results has been used to understand how co-doping can optimize the local electron structure and enhance electrochemical performance. nih.gov Similarly, in the conversion of CO2 to methanol (B129727), a combination of chemical fingerprinting and computational modeling revealed the most probable reaction intermediates, highlighting the synergistic role of copper and oxide phases in the catalyst. bnl.gov

Q & A

Q. What are the established methods for synthesizing high-purity potassium dioxide powder, and how can purity be validated experimentally?

Potassium dioxide (KO₂) is typically synthesized via controlled oxidation of potassium metal or by thermal decomposition of potassium superoxide precursors. To ensure purity, researchers should combine thermogravimetric analysis (TGA) with X-ray diffraction (XRD) to confirm phase purity and detect impurities like potassium oxide (K₂O) or residual potassium carbonate (K₂CO₃) . Additionally, FTIR spectroscopy can identify adsorbed moisture or CO₂ contaminants, which are common due to KO₂’s hygroscopic and reactive nature .

Q. What characterization techniques are critical for analyzing KO₂’s structural and chemical properties?

  • Particle size distribution : Laser diffraction or dynamic light scattering (DLS) should be employed, as particle size affects reactivity and stability in experimental setups .
  • Surface reactivity : Use gas sorption analysis to quantify CO₂ absorption capacity, a key property for applications in closed-system oxygen generation .
  • Thermal stability : Differential scanning calorimetry (DSC) paired with TGA can identify decomposition temperatures and exothermic reactions, critical for safe handling .

Q. How should KO₂ be stored to minimize degradation, and what safety protocols are essential during experimentation?

KO₂ must be stored in airtight, moisture-free containers under inert gas (e.g., argon) to prevent reaction with atmospheric CO₂ and water vapor . Safety protocols include:

  • Using N95 masks and gloves to avoid inhalation or skin contact, as KO₂ is a strong oxidizer and skin irritant .
  • Conducting reactions in fume hoods with fire suppression systems due to its exothermic reactivity with organic materials .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental parameters for KO₂-based systems (e.g., catalytic or oxygen-generating applications)?

  • Design : Use a Box-Behnken or central composite design to evaluate factors like temperature, pressure, and reactant ratios. For example, in oxygen generation studies, RSM can model the interaction between KO₂ particle size and CO₂ absorption efficiency .
  • Validation : Confirm optimized parameters via ANOVA to ensure statistical significance, and cross-validate with experimental replicates .

Q. How should researchers address contradictions in literature data on KO₂’s reactivity with aqueous vs. non-aqueous solvents?

  • Systematic comparison : Replicate conflicting studies under controlled humidity and solvent purity conditions. For instance, KO₂’s reaction with water producing KOH and O₂ may vary due to trace moisture in "anhydrous" solvents .
  • Advanced spectroscopy : Use in situ Raman spectroscopy to monitor real-time reaction pathways and intermediate species, resolving discrepancies in reported mechanisms .

Q. What strategies ensure reproducibility when synthesizing KO₂ composites for energy storage applications?

  • Precursor control : Standardize potassium metal purity and oxidation rates to minimize batch-to-batch variability .
  • Morphological consistency : Implement spray drying or mechanochemical synthesis to achieve uniform particle morphology, critical for electrochemical performance .

Q. How can computational modeling complement experimental studies of KO₂’s electronic structure and reactivity?

  • DFT simulations : Calculate bandgap energies and oxygen vacancy formation to predict catalytic activity in KO₂-based materials .
  • Molecular dynamics (MD) : Model interfacial reactions between KO₂ and CO₂ to guide experimental design for carbon capture systems .

Data Management and Interpretation

Q. What frameworks are recommended for reconciling discrepancies between experimental and theoretical data on KO₂’s thermal decomposition?

  • Error analysis : Quantify uncertainties in DSC measurements (e.g., heating rate effects) and compare with thermodynamic simulations using tools like CALPHAD .
  • Contradiction matrices : Adapt TRIZ methodology to systematically identify and resolve technical contradictions (e.g., optimizing stability vs. reactivity) .

Q. How should researchers design experiments to validate KO₂’s role in heterogeneous catalysis while minimizing confounding variables?

  • Control experiments : Use inert analogs (e.g., K₂O) to isolate KO₂’s catalytic contribution .
  • In situ characterization : Deploy X-ray photoelectron spectroscopy (XPS) during catalytic cycles to track surface oxidation states and active sites .

Tables for Key Experimental Parameters

Parameter Optimal Range Characterization Method Reference
Synthesis temperature300–400°C (under O₂ flow)TGA/XRD
Particle size50–100 µmLaser diffraction
CO₂ absorption capacity0.8–1.2 g CO₂/g KO₂Gas sorption analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.